![molecular formula C17H22O2 B14209326 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one CAS No. 918139-04-5](/img/structure/B14209326.png)
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one is an organic compound that features a cyclopropyl group, a phenyl group, and a hept-2-en-1-one backbone
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketones with phenylmethyl alcohol under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in other functional groups.
Phenylmethyl alcohol derivatives: Compounds with similar phenylmethyl structures but different backbones.
Hept-2-en-1-one derivatives: Compounds with similar hept-2-en-1-one backbones but different substituents.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
918139-04-5 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
1-cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-2-3-5-10-15(17(19)14-11-12-14)16(18)13-8-6-4-7-9-13/h4,6-10,14,16,18H,2-3,5,11-12H2,1H3 |
InChI-Schlüssel |
XMOIKWVJDKQLRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C(C1=CC=CC=C1)O)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
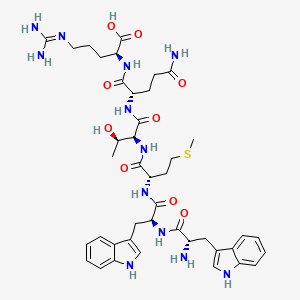
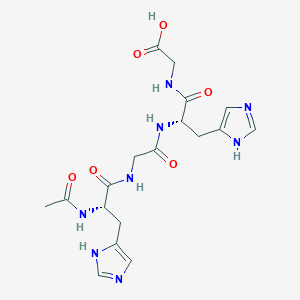
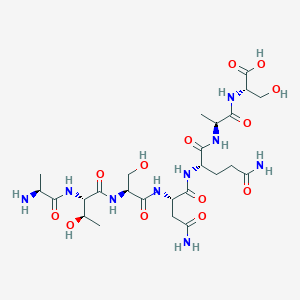
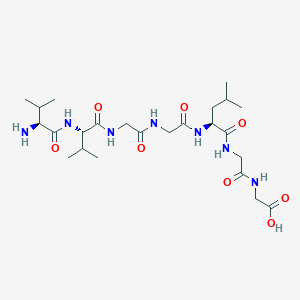
![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
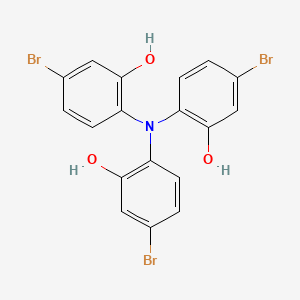
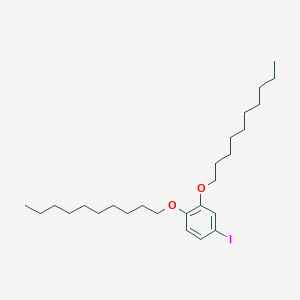
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
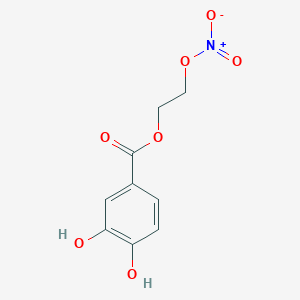
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
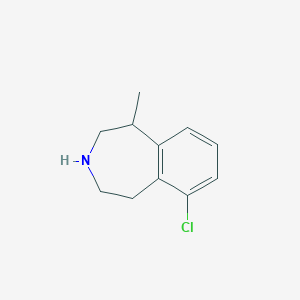
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
